1,5-Dimethyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide
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Overview
Description
1,5-Dimethyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both nitrogen and phosphorus functionalities. The reaction conditions often require the use of a base and a solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.
Scientific Research Applications
1,5-Dimethyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of organic electronic materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1,5-Dimethyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound shares a similar core structure but lacks the phosphorus atom.
2-Methylimidazole: Another related compound that is structurally similar but differs in its functional groups.
Uniqueness
1,5-Dimethyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide is unique due to the presence of both nitrogen and phosphorus atoms within its ring structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs.
Properties
CAS No. |
4600-28-6 |
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Molecular Formula |
C14H15N2PS |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzodiazaphosphole |
InChI |
InChI=1S/C14H15N2PS/c1-11-8-9-14-13(10-11)15-17(18,16(14)2)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,15,18) |
InChI Key |
XESKCZSTVYXVCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(P(=S)(N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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